

Spectroscopic Profile of Iodoethane-2,2,2-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **lodoethane-2,2,2-d3** (CD3CH2I), a deuterated isotopologue of iodoethane. The information presented herein is essential for the characterization and analysis of this compound in various research and development applications, including its use as a tracer in metabolic studies, in reaction mechanism investigations, and as a building block in synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of **lodoethane-2,2,2-d3**.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J)	Assignment
¹ H	~3.2	Quartet	~8 Hz	-CH ₂ -I
13C	~-3 (C-D)	Multiplet	CD3-	_
13C	~20	Singlet	-CH ₂ -I	

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The ¹³C signal for the CD₃ group will be a multiplet due to carbon-deuterium coupling and will have a significantly

lower intensity compared to the CH2 signal.

Table 2: Key Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~2200	C-D Stretch	Aliphatic C-D
~1450	CH ₂ Scissoring	Aliphatic CH ₂
~1250	CH ₂ Wagging	Aliphatic CH ₂
500-600	C-I Stretch	Iodoalkane

Table 3: Predicted Mass Spectrometry Data (Electron

Ionization)

m/z	lon	Identity
159	[CD₃CH₂I]+•	Molecular Ion (M⁺•)
127	[1]+	lodine cation
32	[CD₃CH₂] ⁺	Ethyl-d3 cation
29	[CH ₂ I] ⁺	lodomethyl cation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **lodoethane-2,2,2-d3**.

Methodology:

• Sample Preparation: Dissolve approximately 10-20 mg of **lodoethane-2,2,2-d3** in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C channel.
 - Acquire a one-dimensional ¹³C spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C and the presence of deuterium coupling.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **lodoethane-2,2,2-d3**.

Methodology:

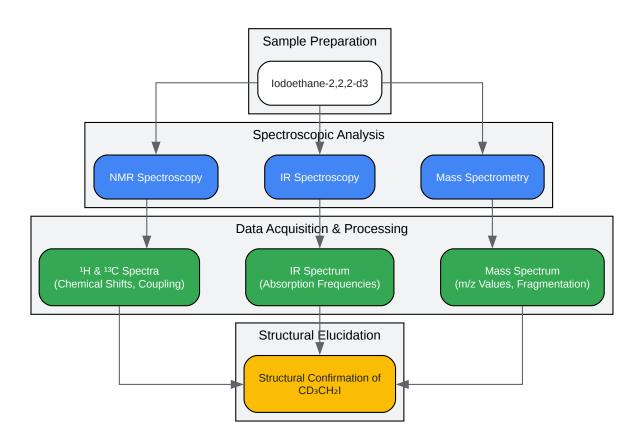
- Sample Preparation: As Iodoethane-2,2,2-d3 is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- · Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **lodoethane-2,2,2-d3**.

Methodology:


- Sample Introduction: Introduce a small amount of the volatile **Iodoethane-2,2,2-d3** into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization and Analysis:
 - Bombard the sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
 - Accelerate the resulting positively charged ions into the mass analyzer (e.g., quadrupole, time-of-flight).
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

 Data Acquisition and Processing: The detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Iodoethane-2,2,2-d3**.

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of **lodoethane-2,2,2-d3**.

• To cite this document: BenchChem. [Spectroscopic Profile of Iodoethane-2,2,2-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b032736#spectroscopic-data-of-iodoethane-2-2-d3-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com